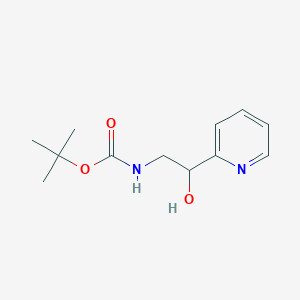
tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate: is an organic compound with the molecular formula C12H18N2O3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a tert-butyl group and a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method involves the reaction of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Microwave-Accelerated Zirconium(IV)-Catalyzed Exchange: This method involves the use of zirconium(IV) catalysts and microwave acceleration to facilitate the exchange processes of dialkyl carbonates and carbamates in the presence of amines.
Industrial Production Methods: Industrial production methods for tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the carbamate group intact.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Employed in the synthesis of various organic compounds, including tetrasubstituted pyrroles .
Biology and Medicine:
- Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also act as a ligand, binding to metal ions or receptors and modulating their function .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-hydroxy-2-(pyridin-3-yl)ethyl)carbamate: Similar structure but with the pyridine ring in a different position.
tert-Butyl 5-bromo-3-hydroxy-2-pyridylcarbamate: Contains a bromine atom on the pyridine ring.
Uniqueness:
- The specific positioning of the hydroxy and pyridine groups in tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate provides unique reactivity and binding properties compared to its analogs.
- Its ability to act as a versatile protecting group and its potential biological activities make it a valuable compound in both synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl N-(2-hydroxy-2-pyridin-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTNLDCAFUECLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














